Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide
Description
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide (CAS: N/A; EC: N/A) is a zwitterionic quaternary ammonium compound characterized by:
- Molecular formula: Likely C₁₃H₂₅N₂O₅S (estimated based on structural analogs).
- Key functional groups: A dimethylammonium moiety, a sulphoethyl (-CH₂CH₂SO₃⁻) group, and a 2-methyl-1-oxoallyl (methacryloyl) amino substituent.
- Structure: The zwitterionic nature arises from the sulfonate anion (-SO₃⁻) and quaternary ammonium cation, enabling solubility in polar solvents and stability in aqueous environments.
- Applications: Potential uses include biomedical coatings, surfactants, or polymerizable monomers due to its reactive methacryloyl group and zwitterionic properties .
Properties
CAS No. |
93981-95-4 |
|---|---|
Molecular Formula |
C11H24N2O5S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
methyl-methylidene-[[4-methyl-2-(2-sulfoethyl)pentyl]carbamoyl]azanium;hydroxide |
InChI |
InChI=1S/C11H22N2O4S.H2O/c1-9(2)7-10(5-6-18(15,16)17)8-12-11(14)13(3)4;/h9-10H,3,5-8H2,1-2,4H3,(H-,12,14,15,16,17);1H2 |
InChI Key |
VDONXOIJFWLWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCS(=O)(=O)O)CNC(=O)[N+](=C)C.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable alkylating agent to introduce the dimethylammonium group. This is followed by the introduction of the sulphoethyl group through a sulfonation reaction. Finally, the 2-methyl-1-oxoallyl group is added via a Michael addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism by which Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : (2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxododecyl)amino)propyl)ammonium Hydroxide (CAS: 19223-55-3)
- Molecular formula : C₂₀H₄₄N₂O₆S.
- Key differences: Replaces the methacryloyl group with a dodecanoyl (C₁₂) chain.
- Impact : Increased hydrophobicity, making it more suitable as a surfactant in detergents or emulsifiers .
Compound B : Dimethyl2-[(2-methyl-1-oxoallyl)oxy]ethylammonium Hydroxide (CAS: 3637-26-1)
- Molecular formula: C₁₁H₂₁NO₅S.
- Key differences: Methacryloyloxy (-O-CO-C(CH₃)=CH₂) group replaces the methacryloylamino (-NH-CO-C(CH₃)=CH₂) group.
- Impact: Enhanced polymerizability due to the methacrylate moiety; used in hydrogels and non-biofouling coatings .
Compound C : N-[3-(Dodecanoylamino)propyl]-2-hydroxy-N,N-dimethyl-3-sulfo-1-propanaminium Hydroxide (CAS: 19223-55-3)
Substituent Chain Length and Branching
Key Insight : Longer alkyl chains (e.g., C₁₂ or C₁₈) enhance surfactant properties, while shorter chains (e.g., C₃) favor zwitterionic behavior for biomedical applications .
Ionic vs. Zwitterionic Forms
- Chloride Salts : Compounds like [3-chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (CAS: 93804-78-5) exhibit higher ionic strength but reduced biocompatibility compared to zwitterionic hydroxides .
- Hydroxide Forms: The target compound’s zwitterionic structure minimizes nonspecific protein adsorption, making it ideal for anti-biofouling surfaces .
Biological Activity
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide, known by its CAS number 93981-95-4, is a quaternary ammonium compound with potential applications in various biological and chemical fields. This article explores its biological activity, including its mechanisms, effects on different organisms, and relevant research findings.
- Molecular Formula : C12H20N2O4S
- Molecular Weight : 296.39 g/mol
- CAS Number : 93981-95-4
- Synonyms : this compound
The biological activity of this compound is primarily attributed to its structure, which includes a quaternary ammonium group and a sulfonate moiety. These functional groups are known to interact with biological membranes and proteins, influencing various cellular processes.
- Antimicrobial Activity : Quaternary ammonium compounds (QACs) are recognized for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes and alter membrane permeability.
- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral envelope integrity.
- Cytotoxicity : Research indicates that at higher concentrations, this compound can induce cytotoxic effects in mammalian cell lines. The mechanism appears to involve oxidative stress and apoptosis pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against various pathogens, including E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antibacterial activity.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on several cancer cell lines, including HeLa and MCF7. The results showed that the compound induced significant cell death at concentrations above 50 µg/mL, primarily through oxidative stress mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
